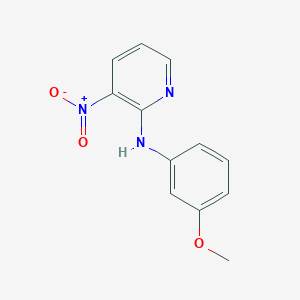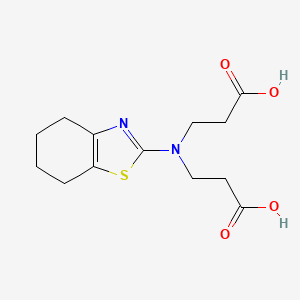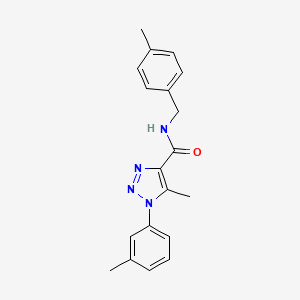
N-(3-methoxyphenyl)-3-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-nitro-2-pyridinamine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of nitroaromatic compounds and has a molecular formula of C12H10N3O3.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-nitro-2-pyridinamine is not fully understood. However, studies have shown that N-(3-methoxyphenyl)-3-nitro-2-pyridinamine exerts its effects through the inhibition of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been shown to induce apoptosis by activating caspase-3 and caspase-9. In tuberculosis research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall synthesis. In Alzheimer's disease research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been shown to improve cognitive function by inhibiting acetylcholinesterase activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-3-nitro-2-pyridinamine in lab experiments is its potent activity against various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for N-(3-methoxyphenyl)-3-nitro-2-pyridinamine research. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-(3-methoxyphenyl)-3-nitro-2-pyridinamine in animal and human models.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-nitro-2-pyridinamine can be achieved through a two-step process. The first step involves the reaction of 3-nitropyridine with 3-methoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as sodium dithionite to yield N-(3-methoxyphenyl)-3-nitro-2-pyridinamine.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease. In cancer research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis. In tuberculosis research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has exhibited potent anti-tubercular activity. In Alzheimer's disease research, N-(3-methoxyphenyl)-3-nitro-2-pyridinamine has shown promise as a potential therapeutic agent due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-5-2-4-9(8-10)14-12-11(15(16)17)6-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJKRXAYGNGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)

![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)